3-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-3-15-9-7-12(6-8(9)14-2)10(13)4-5-11/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXMYUHQFJFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 3-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one generally proceeds via:
- Construction of the substituted pyrrolidine ring bearing ethoxy and methoxy substituents.
- Introduction of the propan-1-one side chain at the nitrogen atom of the pyrrolidine.
- Installation of the amino group at the 3-position of the propanone moiety.
This approach typically requires careful control of reaction conditions to preserve the sensitive functional groups and achieve high regio- and chemoselectivity.
Preparation of the Substituted Pyrrolidine Intermediate
The pyrrolidine ring with 3-ethoxy and 4-methoxy substituents is commonly prepared via:
- Nucleophilic substitution reactions on appropriately functionalized pyrrolidine precursors.
- Alkylation reactions introducing the ethoxy and methoxy groups at the 3- and 4-positions respectively, often using alkyl halides or alkyl sulfonates under basic conditions.
For example, ethoxy and methoxy groups can be introduced by reacting 3-hydroxy- and 4-hydroxy-pyrrolidine derivatives with ethyl bromide and methyl iodide respectively, in the presence of a base such as potassium carbonate.
Coupling of Pyrrolidine with Propan-1-one Derivative
The linkage of the pyrrolidine nitrogen to the propan-1-one moiety involves:
- N-alkylation of the pyrrolidine nitrogen with a suitable 3-bromo- or 3-chloropropan-1-one derivative.
- The reaction is typically carried out under mild heating in polar aprotic solvents like acetone or DMF to facilitate nucleophilic substitution.
This step requires careful stoichiometric control to prevent over-alkylation or side reactions.
Introduction of the Amino Group at the 3-Position
The 3-amino group on the propanone side chain can be introduced by:
- Reductive amination of the corresponding 3-oxo intermediate with ammonia or an amine source.
- Alternatively, nucleophilic substitution of a 3-halo-propanone intermediate with ammonia.
These reactions are typically conducted under controlled pH and temperature to maximize yield and minimize by-products.
Catalytic Methods and Advances
Recent advances in catalytic cross-coupling methods, particularly palladium-catalyzed reactions, have improved the efficiency of forming C–N and C–C bonds in complex molecules like this compound. Although direct literature on this exact compound is limited, related methodologies include:
- Use of Pd-catalyzed N-arylation or N-alkylation with low catalyst loadings, enhancing selectivity and reducing impurities.
- Application of single-atom Pd catalysts with tailored coordination environments to improve reaction rates and yields in coupling reactions relevant to this compound’s synthesis.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Key Notes |
|---|---|---|---|---|
| 1 | Alkylation | 3-hydroxy-4-hydroxypyrrolidine | Ethyl bromide, methyl iodide, K2CO3, acetone | Introduces ethoxy and methoxy groups |
| 2 | N-Alkylation | Substituted pyrrolidine | 3-bromopropan-1-one, DMF, heat | Links pyrrolidine N to propanone chain |
| 3 | Amination (Reductive amination or nucleophilic substitution) | 3-oxo or 3-halo-propanone intermediate | NH3 or amine source, reducing agent or base | Introduces amino group at 3-position |
| 4 | Purification | Crude product | Chromatography, recrystallization | Ensures high purity and removal of impurities |
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, leading to novel compounds with varied properties.
Biology
- Biological Activity : The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties. Research indicates that it may interact with specific molecular targets, potentially altering enzyme or receptor activity and leading to various biological effects.
Medicine
- Therapeutic Applications : There is ongoing exploration into the therapeutic applications of this compound, particularly in drug development. Its structural features suggest potential efficacy in treating various diseases, although specific clinical applications are still under investigation.
Industry
- Production of Specialty Chemicals : In industrial settings, this compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues share the 3-amino-propan-1-one core but differ in pyrrolidine substituents or aromatic moieties. Key comparisons include:
Key Observations :
- Pyrrolidine Substitution : The ethoxy and methoxy groups in the target compound enhance steric hindrance and polarity compared to unsubstituted pyrrolidine analogues (e.g., 3FP). This may improve metabolic stability but reduce membrane permeability .
- Amino Group Positioning: The 3-amino group in the target compound and its benzimidazole analogue (C₁₁H₁₂N₄O) suggests a role in hydrogen-bond donor/acceptor interactions, critical for binding to biological targets like enzymes or DNA (as seen in antitubercular Mannich bases) .
- Aromatic vs. Aliphatic Moieties: The benzimidazole-containing analogue exhibits antitubercular activity, while the dimethylaminophenyl derivative (C₁₆H₂₅N₃O) may prioritize CNS targeting due to its lipophilic aromatic group .
Physicochemical and Pharmacokinetic Trends
- Solubility : Polar oxygen atoms in the pyrrolidine ring may improve aqueous solubility relative to purely aromatic analogues (e.g., 3FP), though this is counterbalanced by the hydrophobic ethoxy group .
- Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas ethoxy groups may undergo slower oxidation, suggesting a longer half-life for the target compound compared to methoxy-only analogues .
Biological Activity
3-Amino-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, which includes an amino group and a pyrrolidine ring, suggests potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| CAS Number | 2097956-38-0 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions with appropriate precursors.
- Introduction of Ethoxymethyl Group : Alkylation reactions using ethyl bromide or similar reagents are employed to introduce the ethoxymethyl substituent.
- Purification : Techniques such as recrystallization or chromatography are utilized to achieve high purity levels.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can alter enzymatic activity and cellular signaling pathways, leading to diverse biological effects.
Antimicrobial and Antiviral Properties
Research has indicated that this compound exhibits potential antimicrobial and antiviral properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and viruses, although specific mechanisms remain to be fully elucidated .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antioxidant Activity : A study evaluated the antioxidant properties of various pyrrolidine derivatives, including this compound. Results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
- Monoamine Oxidase Inhibition : Research into related compounds has shown that certain pyrrolidine derivatives can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition could have implications for treating mood disorders .
- Cancer Therapeutics : Emerging studies suggest that compounds similar to this compound may target cancer cell metabolism through inhibition of key kinases, such as pyruvate dehydrogenase kinases (PDK). These findings highlight a potential role in cancer therapy, particularly for aggressive cancer types .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 3-Amino-1-(pyrrolidin-1-yl)propan-1-one | Lacks ethoxymethyl group | Different reactivity; less lipophilicity |
| 1-(3-Aminopropyl)pyrrolidine | No carbonyl group | Varies in biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
